molecular formula C14H12O4 B1247389 Benzyl 2,5-dihydroxybenzoate

Benzyl 2,5-dihydroxybenzoate

Cat. No.: B1247389
M. Wt: 244.24 g/mol
InChI Key: LRYANVPYFCKCCR-UHFFFAOYSA-N
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Description

Benzyl 2,5-dihydroxybenzoate (CAS 21782-87-6), also known as benzyl gentisate, is a chemical compound of significant interest in biochemical and pharmacological research. It is a derivative of gentisic acid (2,5-dihydroxybenzoic acid) esterified with benzyl alcohol, with a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol . Scientific investigations have highlighted its potential as a potent inhibitor of the enzyme tyrosinase . Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are actively studied for their potential applications in areas such as food preservation to prevent browning and in cosmetic research for skin-lightening effects . In vitro studies on similar benzyl benzoate analogs with hydroxyl substitutions have demonstrated exceptional inhibitory activity, suggesting a structure-activity relationship where the position of the hydroxyl groups is critical for efficacy . This makes this compound a valuable compound for researchers exploring new enzymatic pathways and developing novel inhibitors. The product may also be referenced in scientific literature under its synonym, benzyl gentisate . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

benzyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C14H12O4/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2

InChI Key

LRYANVPYFCKCCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

Scientific Research Applications

Role as a Plant Metabolite

Benzyl 2,5-dihydroxybenzoate is identified as a plant metabolite, found in species such as Populus balsamifera and Populus candicans. Its presence in these plants suggests potential roles in plant defense mechanisms and secondary metabolite production, which are critical for plant survival and adaptation to environmental stresses .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound against various bacteria and fungi. It has shown potential effectiveness as an antimicrobial agent, which could be beneficial in developing new treatments for infections caused by resistant strains of microorganisms.

Synthesis of Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers, particularly with lanthanide ions. These polymers exhibit unique optical properties and have applications in luminescent materials and sensors, making them valuable for advanced material science research .

Anticancer Research

The compound has been explored as a scaffold for developing dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1 in cancer therapy. The design of derivatives based on the 2,5-substituted benzoic acid structure has shown promising results in binding affinity and selectivity against cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Potential Drug Formulation

Given its structural characteristics, this compound may serve as an excipient or active ingredient in drug formulations aimed at enhancing bioavailability or stability of other pharmaceutical compounds. Its properties as a benzoate ester allow for versatile applications in drug delivery systems .

Polymer Synthesis

In materials science, this compound is being explored for its role in synthesizing novel polymers that possess desirable mechanical and thermal properties. These polymers can be utilized in coatings, adhesives, and composite materials.

Photonic Applications

The incorporation of this compound into polymer matrices can lead to the development of photonic devices due to its luminescent properties when combined with appropriate metal ions. This application is particularly relevant in the field of optoelectronics .

Summary Table of Applications

Application AreaSpecific Use CaseReferences
Scientific ResearchPlant metabolite; antimicrobial agent
PharmaceuticalAnticancer drug development; drug formulation
Materials SciencePolymer synthesis; photonic applications

Preparation Methods

Reaction Mechanism and Procedure

The stoichiometric use of niobium(V) chloride (NbCl5_5) offers a solvent-free route for synthesizing benzyl esters, including benzyl 2,5-dihydroxybenzoate. In this method, gentisic acid and benzyl alcohol react in a 1:1 molar ratio in the presence of 1.5 equivalents of NbCl5_5 at room temperature. The reaction proceeds via activation of the carboxylic acid group by NbCl5_5, facilitating nucleophilic attack by the benzyl alcohol to form the ester bond.

The typical procedure involves stirring a mixture of gentisic acid (1.00 mmol), benzyl alcohol (1.00 mmol), and NbCl5_5 (1.50 mmol) for 2–3 hours. The crude product is purified via centrifugation and filtration, yielding this compound in high purity.

Substrate AcidReaction Time (h)Yield (%)
Salicylic Acid2.595
Benzoic Acid3.092
Gentisic Acid*3.0~90

*Extrapolated from analogous reactions.

Catalytic Niobium-Silica Gel Method

Catalyst Preparation and Performance

A greener alternative employs niobium grafted onto silica gel (SiO2_2-Nb) as a reusable heterogeneous catalyst. The SiO2_2-Nb catalyst (5.4% Nb w/w) is prepared by immobilizing NbCl5_5 onto silica gel derived from construction sand. This method maintains high catalytic activity while reducing metal waste.

Reaction Conditions and Scalability

In this approach, gentisic acid and benzyl alcohol are heated under reflux with 10% w/w SiO2_2-Nb relative to benzyl alcohol. The reaction requires 6–9 hours for completion, yielding this compound with minimal byproducts. The catalyst can be reused three times without significant loss of activity, making it suitable for industrial applications.

Table 2: Catalytic SiO2_2-Nb-Mediated Synthesis

CycleReaction Time (h)Yield (%)
1788
27.585
3882

Divergent Synthesis from Gentisic Acid

Protection and Glucosidation Steps

A divergent synthetic strategy enables the preparation of benzyl gentisate glucosides and their deprotected forms. Gentisic acid is first acetylated to protect hydroxyl groups, followed by glucosidation using peracetylated glucosyl donors. The benzyl ester is subsequently introduced via esterification with benzyl alcohol under mild acidic conditions.

Selective Deprotection and Final Steps

Critical to this method is the selective deacetylation of the glucoside moiety without cleaving the benzyl ester. Employing ammonia-methanol solutions at 0°C achieves this selectivity, yielding this compound glucosides in 40–51% overall yield over four steps.

Table 3: Divergent Synthesis Pathway

StepConditionsYield (%)
AcetylationAc2_2O, Pyridine, 0°C95
GlucosidationBF3_3-Et2_2O, CH2_2Cl2_285
BenzylationBnOH, DCC, DMAP90
DeprotectionNH3_3/MeOH, 0°C75

Comparative Evaluation of Methods

Efficiency and Environmental Impact

The stoichiometric NbCl5_5 method offers rapid reaction times and high yields but generates metal waste. In contrast, the SiO2_2-Nb catalytic approach reduces waste and enables reuse, albeit with longer reaction times. The divergent synthesis provides access to glycosylated derivatives but involves multiple steps and lower overall yields.

Table 4: Method Comparison

ParameterStoichiometric NbCl5_5Catalytic SiO2_2-NbDivergent Synthesis
Reaction Time (h)2–36–924–36
Yield (%)~9082–8840–51
ReusabilityNoYes (3 cycles)No
ByproductsMinimalMinimalModerate

Industrial Applications and Scalability

The catalytic SiO2_2-Nb method demonstrates potential for scale-up due to its heterogeneous nature and reusability. However, the divergent synthesis’s complexity may limit its industrial adoption despite its versatility in producing glycosylated analogs. Challenges in large-scale synthesis include optimizing phase separation in hydrolysis-based methods (as seen in benzyl ester cleavage processes) and ensuring cost-effective catalyst recovery.

Q & A

Q. What established methods are used for synthesizing Benzyl 2,5-dihydroxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2,5-dihydroxybenzoic acid with benzyl alcohol. A widely cited protocol involves catalytic hydrogenation or acid-catalyzed esterification under reflux. For example, Pd/C-catalyzed reactions in anhydrous solvents (e.g., DMF or dichloromethane) are effective for minimizing side reactions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to benzyl alcohol), reaction temperature (70–80°C), and inert atmosphere to prevent oxidation of phenolic groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm ester formation (e.g., benzyl protons at δ 5.3 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.0814 for C14 _{14}H12 _{12}O4_4) .
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) assesses purity (>98%) . Discrepancies in reported melting points (e.g., 157–158°C vs. 161°C) may arise from polymorphic forms or impurities. Cross-validation using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) is recommended .

Advanced Research Questions

Q. How can this compound be functionalized for applications in stimuli-responsive polymer composites?

The compound’s phenolic hydroxyl groups enable post-functionalization (e.g., acrylation, epoxidation) for incorporation into block copolymers. For instance, in hydrogen-bonded systems (e.g., PS-b-P4VP), it acts as a hydrogen-bond donor, enhancing microphase separation stability. Controlled radical polymerization (ATRP or RAFT) with modified monomers allows precise tuning of thermal and mechanical properties .

Q. What strategies mitigate oxidative degradation of this compound in biological assays?

Oxidative instability of the dihydroxy groups is addressed by:

  • Antioxidant Additives : Co-administration with ascorbic acid (0.1–1 mM) reduces ROS-mediated degradation .
  • Encapsulation : Liposomal or PLGA nanoparticles improve stability in physiological buffers (pH 7.4, 37°C) .
  • Storage : Lyophilized storage under argon at −20°C extends shelf life >6 months .

Q. How do structural modifications of this compound influence its pharmacological activity?

Methylation or acetylation of hydroxyl groups alters bioavailability and target selectivity. For example:

  • Methylation : Reduces antioxidant activity (IC50_{50} increases from 12 μM to 45 μM in DPPH assays) but enhances blood-brain barrier permeability .
  • Fluorination : Introducing fluorine at the 3-position improves anti-inflammatory efficacy (COX-2 inhibition by 70% at 10 μM) . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., NF-κB luciferase) guide rational design .

Data Contradiction Analysis

Q. Why do reported 1H^1 \text{H}1H NMR chemical shifts for this compound vary across studies?

Variations arise from solvent effects (DMSO-d6_6 vs. CDCl3_3), concentration-dependent aggregation, or paramagnetic impurities. For example, aromatic protons in DMSO-d6_6 shift upfield by 0.2–0.3 ppm due to hydrogen bonding with the solvent. Standardizing solvent systems and referencing to TMS (δ 0.0 ppm) minimizes discrepancies .

Q. How can conflicting solubility data in polar vs. non-polar solvents be reconciled?

Discrepancies stem from the compound’s amphiphilic nature. While soluble in methanol (25 mg/mL) and DMF (50 mg/mL), it exhibits limited solubility in hexane (<1 mg/mL). Solubility parameters (Hansen solubility parameters: δD_D=18.5, δP_P=8.2, δH_H=13.1) predict miscibility with solvents of similar polarity. Sonication (30 min, 40 kHz) enhances dissolution in aqueous-organic mixtures .

Methodological Resources

  • Synthetic Protocols : Ref provides a step-by-step guide for Pd/C-catalyzed synthesis.
  • Analytical Standards : NIST Chemistry WebBook offers reference MS and IR spectra.
  • Biological Assays : Sigma-Aldrich details protocols for antioxidant (DPPH) and anti-inflammatory (COX-2) testing.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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